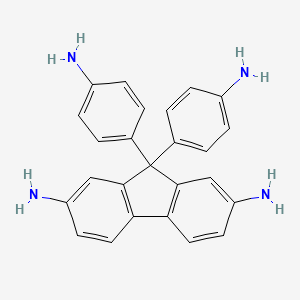
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is a fluorene derivative with two aminophenyl substituents on the 9-position. This compound is known for its applications in high-performance polymers, solar cells, and fuel cell membranes . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
準備方法
Synthetic Routes and Reaction Conditions
One common method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product . Another method involves the use of bifunctional ionic liquids as catalysts in the condensation reaction of 9-fluorenone and phenol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, particularly in the production of high-performance polymers and materials for optoelectronic devices .
化学反応の分析
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted fluorene derivatives, quinones, and reduced fluorene compounds .
科学的研究の応用
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of polyimides and semiconductors.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of high-performance polymers, solar cells, and fuel cell membranes.
作用機序
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- involves its ability to act as a hole transporting material in optoelectronic devices. The aminophenyl groups facilitate the transport of holes, improving the efficiency of devices such as inverted perovskite solar cells . The molecular targets include the active layers of these devices, where the compound helps in charge transport and separation .
類似化合物との比較
Similar Compounds
9,9-Bis(4-aminophenyl)fluorene: This compound is similar in structure but lacks the additional amino groups on the fluorene core.
2,7-Dibromo-9,9-dihexylfluorene: Another fluorene derivative used in optoelectronic applications.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole): Used in OLED applications.
Uniqueness
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is unique due to its dual aminophenyl groups, which enhance its ability to act as a hole transporting material. This makes it particularly valuable in the development of high-efficiency optoelectronic devices .
特性
CAS番号 |
176258-99-4 |
|---|---|
分子式 |
C25H22N4 |
分子量 |
378.5 g/mol |
IUPAC名 |
9,9-bis(4-aminophenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C25H22N4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H,26-29H2 |
InChIキー |
GNYOBIJSGSWISG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)N)C4=C2C=C(C=C4)N)C5=CC=C(C=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
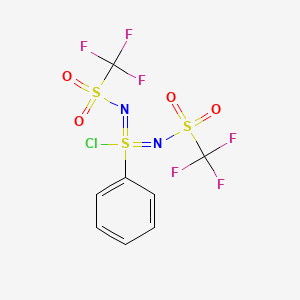
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
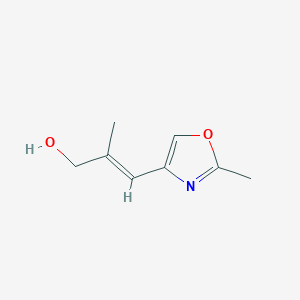
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
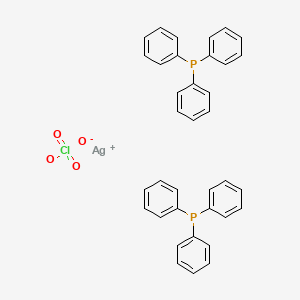
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
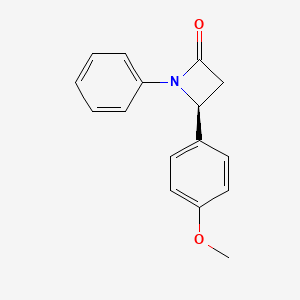
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
